N-(1-Methoxyisoquinolin-3-yl)acetamide
Description
N-(1-Methoxyisoquinolin-3-yl)acetamide is a synthetic acetamide derivative featuring a methoxy-substituted isoquinoline core.
- Core Structure: The isoquinoline scaffold is substituted with a methoxy group at position 1 and an acetamide moiety at position 3. This arrangement may confer unique electronic and steric properties compared to simpler acetamides.
- Synthesis: Analogous compounds (e.g., ) are synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) or nucleophilic substitution, with yields ranging from 15% to 82% depending on substituents .
- Spectral Characteristics: Expected spectral features include:
- Potential Applications: Isoquinoline acetamides are explored as kinase inhibitors or orexin receptor antagonists (e.g., ), suggesting therapeutic relevance .
Properties
CAS No. |
110128-57-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(1-methoxyisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-11-7-9-5-3-4-6-10(9)12(14-11)16-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
WJHGZLKSSTXMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxyisoquinolin-3-yl)acetamide typically involves the reaction of 1-methoxyisoquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Reaction with Acetic Anhydride:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxyisoquinolin-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
N-(1-Methoxyisoquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Methoxyisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoquinoline and Quinoline Acetamides
Key Compounds:
N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide (): Substituents: Propynyl linker, formyl group. Yield: 75% via Sonogashira coupling. Melting Point: 220–225°C. Spectroscopy: NH (δ 8.40 ppm), aldehyde (δ 10.50 ppm), acetylenic carbons (δ 83.1–83.2 ppm) .
N-Benzyl-2-(1-substituted-tetrahydroisoquinolin-2-yl)acetamides (): Substituents: Diethylamino, methoxy, benzyl groups. Yields: 15% (compound 31) to 82% (compound 33). Activity: Orexin-1 receptor antagonism, influenced by alkyl/aryl substitutions .
Key Differences :
- The methoxy group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzyl).
- Lower yields in compounds (e.g., 15% for compound 31) highlight challenges in introducing propylamino groups versus methoxy .
Phenyl-Substituted Acetamides
Key Compounds:
N-(3-Amino-4-methoxyphenyl)acetamide (): Substituents: Amino and methoxy groups at meta/para positions. Applications: Lab research (CAS 6375-47-9) .
N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides ():
- Substituents : Trichloro, methyl, chloro.
- Crystal Geometry : Meta-substitution induces planar conformations, affecting packing .
| Compound | Substituents | Key Properties |
|---|---|---|
| Compound | 3-Amino-4-methoxy | Lab use; no reported bioactivity |
| (3-Cl) | 3-Chloro, trichloroacetamide | Monoclinic crystal system |
Key Differences :
Heterocyclic Acetamides (Thiazolidinone, Coumarin)
Key Compounds:
N-(p-Tolyl)-2-(thiazolidin-3-yl)acetamides (): Synthesis: Mercaptoacetic acid + ZnCl₂, 10–12 hr reflux. Features: Thiazolidinone ring enhances rigidity .
Key Differences :
- Benzothiazole cores () may offer higher metabolic stability than isoquinoline due to trifluoromethyl groups .
Comparison :
- Methoxy groups (target compound) likely reduce toxicity compared to cyano () or trichloro () substituents.
Biological Activity
N-(1-Methoxyisoquinolin-3-yl)acetamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an isoquinoline core with a methoxy group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 219.22 g/mol. The presence of the methoxy group is believed to enhance its lipophilicity, potentially increasing its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects by:
- Inhibiting Enzymatic Activity : The compound may bind to enzymes involved in critical metabolic pathways, thereby modulating their activity.
- Modulating Receptor Activity : It could interact with various receptors, influencing signal transduction pathways that are crucial for cellular responses.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, reducing oxidative stress in cells. This activity was assessed using assays such as the ABTS radical scavenging test and DPPH assay, which demonstrated effective radical neutralization at varying concentrations.
Anticancer Properties
The compound has been evaluated for its anticancer potential across several cancer cell lines. Notable findings include:
- Cytotoxicity : this compound showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon cancer cells (HT-29). IC50 values were reported in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 12 |
| A549 | 20 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicated that it exerts bactericidal effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- In a study published in Journal of Medicinal Chemistry, this compound was tested for its ability to reduce ROS production in macrophages stimulated with LPS. Results showed a significant decrease in NO production when treated with the compound, highlighting its potential as an anti-inflammatory agent .
- Anticancer Evaluation :
-
Antimicrobial Testing :
- A comprehensive evaluation against various bacterial strains demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the strain tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
